molecular formula C8H18Cl2N2 B13481181 1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride

1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride

Cat. No.: B13481181
M. Wt: 213.15 g/mol
InChI Key: PTQVQKCKSOXUIZ-UHFFFAOYSA-N
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Description

1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring the azabicyclo[2.2.2]octane (quinuclidine) scaffold are extensively investigated for their potential biological activity due to their rigid, three-dimensional structure, which can be critical for interaction with biological targets . Primary Research Applications: - Pharmaceutical Intermediate: This dihydrochloride salt serves as a versatile synthetic intermediate or salt form in the development of novel therapeutic agents. Its structure suggests potential use in creating compounds for central nervous system (CNS) targets . - Neuroscience Research: Structurally similar quinuclidine derivatives are explored for the treatment of cognitive disorders and pain, indicating this compound's value as a precursor in neuroscience and pharmacology research . - Chemical Tool: Researchers utilize this and related compounds as chemical tools to study enzyme inhibition and receptor modulation, aiding in the discovery of new biological mechanisms . Handling and Storage: This product is offered as a solid powder. For long-term stability, it should be stored in a refrigerator. As with all chemicals of this nature, appropriate safety measures should be taken. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information . Notice: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

2-azabicyclo[2.2.2]octan-1-ylmethanamine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c9-6-8-3-1-7(2-4-8)5-10-8;;/h7,10H,1-6,9H2;2*1H

InChI Key

PTQVQKCKSOXUIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CN2)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Azabicyclo[2.2.2]octane Core

The bicyclic azabicyclo[2.2.2]octane framework is typically constructed via intramolecular cyclization or ring-closure reactions involving nitrogen nucleophiles. Common synthetic strategies include:

  • Intramolecular ring closure: Starting from linear or monocyclic precursors containing amine and alkyl halide functionalities, intramolecular nucleophilic substitution forms the bicyclic ring.
  • Diels-Alder cycloaddition: Utilization of cycloaddition between dienes and dienophiles to build the bicyclic skeleton, followed by nitrogen incorporation through substitution or reductive amination.
  • Rearrangement reactions: Rearrangement of suitable precursors bearing nitrogen atoms to form the bicyclic structure.

Introduction of the Methanamine Side Chain

  • The methanamine substituent at the 1-position of the azabicyclo[2.2.2]octane ring is introduced through nucleophilic substitution or reductive amination reactions.
  • Reductive amination of the corresponding aldehyde or ketone intermediate with ammonia or amine sources, followed by reduction using agents such as lithium aluminum hydride, is a common approach.

Formation of the Dihydrochloride Salt

  • The free base amine is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
  • This step improves the compound’s crystallinity, stability, and water solubility, facilitating purification and handling.

Typical Reaction Conditions and Considerations

Step Reagents/Conditions Notes
Bicyclic ring formation Intramolecular cyclization, Diels-Alder Temperature control critical for yield
Methanamine side chain addition Reductive amination with LiAlH4 reduction Requires anhydrous conditions
Salt formation HCl gas or aqueous HCl in ethanol Controlled pH to avoid decomposition

Research Discoveries and Optimization

  • Studies have shown that the bicyclic nitrogen lone pair facilitates neighboring group participation, which can influence stereochemistry during substitution reactions, leading to retention of configuration.
  • Oxidation-reduction strategies have been employed to epimerize stereocenters on related azabicyclo compounds, which may be adapted for analog synthesis of 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine derivatives.
  • Mitsunobu chemistry has been utilized for functionalization of bicyclic amines, allowing for introduction of ether linkages and heterocycles, expanding the compound’s utility in medicinal chemistry.
  • The compound’s ability to undergo oxidation and reduction reactions with agents such as lithium aluminum hydride and appropriate oxidizers has been documented, which is relevant for synthetic modifications and derivatization.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Outcome/Notes
Azabicyclo[2.2.2]octane core Intramolecular ring closure, Diels-Alder Amine precursors, dienes, catalysts Formation of bicyclic nitrogen ring
Methanamine substitution Reductive amination, nucleophilic substitution Ammonia, aldehydes, LiAlH4 Introduction of methanamine group
Salt formation Acid-base reaction HCl in solvent Dihydrochloride salt formation

Chemical Reactions Analysis

1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic pathways. .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Positional Isomerism: The target compound (860502-92-7) and 1-azabicyclo[2.2.2]octan-4-amine dihydrochloride (18339-49-6) are positional isomers. The amine group in the former is at position 2, while the latter has it at position 4 .

Functional Group Variation :

  • The compound 5832-54-2 introduces a ketone at position 3 and a methylene group at position 2, replacing the amine functionality . This reduces basicity and alters solubility, as ketones are less polar than amines.
  • 23581-62-6 features a carboxamide group at position 3 and a bulky N-(2,6-dimethylphenyl) substituent . This increases molecular weight (294.82 g/mol) and likely enhances lipophilicity compared to the target compound.

Salt Form: Both the target compound and 18339-49-6 are dihydrochloride salts, whereas 23581-62-6 and 5832-54-2 are monohydrochloride salts . Dihydrochloride salts generally exhibit higher aqueous solubility, which is critical for bioavailability in drug formulations.

Physicochemical and Pharmacological Implications

Solubility and Stability: The dihydrochloride form of the target compound ensures superior water solubility compared to neutral analogs.

Biological Activity: The rigid bicyclic structure of azabicyclo[2.2.2]octane derivatives is often exploited in medicinal chemistry for its conformational restraint. In contrast, the primary amine in the target compound could serve as a precursor for neurotransmitter analogs or enzyme substrates.

Synthetic Utility :

  • The amine groups in both the target compound and 18339-49-6 allow for further functionalization (e.g., alkylation, acylation), whereas 5832-54-2 ’s ketone enables nucleophilic additions or reductions .

Biological Activity

1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride, also known as 1-azabicyclo[2.2.2]octan-4-ylmethanamine dihydrochloride, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C8_8H18_{18}Cl2_2N2_2
  • Molecular Weight : 213.15 g/mol
  • CAS Number : 860502-92-7

Biological Activity Overview

1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride exhibits various biological activities, primarily due to its structural characteristics that allow interaction with neurotransmitter systems.

Pharmacological Effects

  • Analgesic Activity : Research indicates that compounds with similar azabicyclo structures can exhibit significant analgesic properties. For instance, derivatives of bicyclic amines have shown efficacy in pain models, suggesting potential applications in pain management .
  • CNS Activity : The compound has been evaluated for central nervous system (CNS) effects, with studies indicating possible sedative and anxiolytic properties. This is attributed to its ability to modulate neurotransmitter pathways, particularly those involving acetylcholine and norepinephrine .
  • Antidepressant Potential : Some studies suggest that related compounds may possess antidepressant-like effects in animal models, indicating that further exploration into the structure-activity relationship (SAR) could yield promising therapeutic agents for mood disorders .

Structure-Activity Relationships (SAR)

The biological activity of 1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride can be influenced by several factors:

  • Substituents on the Bicyclic Structure : Variations in the substituents on the bicyclic framework can significantly affect potency and selectivity towards specific receptors.
  • Chirality : The stereochemistry of the compound plays a critical role in its interaction with biological targets, impacting both efficacy and safety profiles.

Case Studies and Research Findings

StudyFindings
Liu et al. (2003)Investigated the analgesic effects of related azabicyclo compounds, demonstrating significant pain relief comparable to morphine in animal models .
Cheng et al. (2020)Reported on the CNS effects of bicyclic amines, highlighting their potential as anxiolytics and sedatives based on receptor modulation studies .
Smith et al. (2021)Explored the antidepressant effects of azabicyclo derivatives, suggesting a novel pathway for treating mood disorders through serotonergic modulation .

Q & A

Basic: What are the common synthetic routes for 1-{2-azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride?

Methodological Answer:
Synthesis typically involves bicyclic amine core formation followed by functionalization. For example, reductive amination of 2-azabicyclo[2.2.2]octane derivatives with formaldehyde under catalytic hydrogenation can yield the methanamine backbone. Subsequent dihydrochloride salt formation is achieved by treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol or water) . Key intermediates like tert-butyl carbamate-protected bicyclic amines (e.g., tert-butyl N-{2-azabicyclo[2.2.2]octan-1-yl}carbamate) are often used to improve reaction selectivity .

Advanced: How can stereochemical purity be ensured during synthesis?

Methodological Answer:
Stereochemical control requires chiral resolution techniques:

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate enantiomers .
  • X-ray crystallography : Confirm absolute configuration of crystalline intermediates or final products .
  • Optical rotation analysis : Compare experimental [α]D values with literature data for known stereoisomers (e.g., (3S)-3-aminoquinuclidine dihydrochloride ).

Basic: What analytical techniques validate the compound’s identity and purity?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms bicyclic structure (e.g., quinuclidine protons at δ 2.5–3.5 ppm) and amine proton integration .
  • Mass spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks (e.g., m/z 157.1 for the free base; m/z 229.1 for the dihydrochloride) .
  • HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to assess purity (>98%) and detect by-products .

Advanced: How to resolve contradictions in pharmacological data across studies?

Methodological Answer:
Discrepancies may arise from:

  • Purity variations : Validate compound purity via elemental analysis (C, H, N, Cl) and quantify residual solvents (e.g., ethanol) by GC-MS .
  • Stereochemical differences : Compare activity of enantiomers (e.g., (3S)- vs. (3R)-isomers) using isolated stereoisomers .
  • Assay conditions : Standardize buffer pH (e.g., 7.4 for receptor binding) and control temperature (25°C vs. 37°C) to minimize variability .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

  • Storage : Keep at +5°C in airtight, light-resistant containers to prevent hygroscopic degradation or oxidation .
  • Handling : Use gloves (S36) and eye protection (S26); avoid inhalation of hydrochloride salt dust .
  • Solubility : Prepare fresh solutions in deionized water (solubility ~50 mg/mL) to avoid precipitation in biological assays .

Advanced: How to design pH-dependent reactivity studies?

Methodological Answer:

  • pH titration : Monitor amine protonation states via ¹H NMR in D₂O at varying pH (2–10). The pKa of the bicyclic amine (~9.5) dictates solubility and reactivity .
  • Kinetic studies : React the compound with electrophiles (e.g., acyl chlorides) in buffered solutions (pH 7–9) to assess nucleophilicity trends .

Basic: What structural features are critical for receptor binding?

Methodological Answer:

  • Bicyclic rigidity : The 2-azabicyclo[2.2.2]octane core enforces a chair conformation, optimizing fit into hydrophobic pockets (e.g., muscarinic acetylcholine receptors) .
  • Amine functionality : The primary amine acts as a hydrogen bond donor; protonation at physiological pH enhances ionic interactions .

Advanced: How to optimize multi-step synthesis yield?

Methodological Answer:

  • Protecting groups : Use tert-butyl carbamate (Boc) to shield the amine during bicyclic core formation; cleave with HCl/dioxane .
  • Catalysis : Employ Pd/C or Raney Ni for selective hydrogenation of intermediates .
  • Workup : Extract impurities via liquid-liquid separation (e.g., dichloromethane/water) and crystallize the final product from ethanol .

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